methyl 4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
Description
Methyl 4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a pyridazinone derivative characterized by a 6-oxopyridazin-1(6H)-yl core substituted at position 3 with a 4-methoxyphenyl group. The pyridazinone ring is further linked via an acetylated amino group to a methyl benzoate moiety.
Synthetic routes for analogous pyridazinone derivatives often involve nucleophilic substitution or coupling reactions. For instance, 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid, a precursor to the target compound, is synthesized via reactions involving benzyl bromides or hydrazine hydrate, as observed in related studies .
Properties
Molecular Formula |
C21H19N3O5 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
methyl 4-[[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H19N3O5/c1-28-17-9-5-14(6-10-17)18-11-12-20(26)24(23-18)13-19(25)22-16-7-3-15(4-8-16)21(27)29-2/h3-12H,13H2,1-2H3,(H,22,25) |
InChI Key |
MSOCOMOOCIUJJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoyl chloride with 3-amino-6-oxopyridazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methyl 4-aminobenzoate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Inhibition of Butyrylcholinesterase
Research indicates that derivatives of pyridazinone, including methyl 4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate, exhibit significant inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. A study found that certain synthesized derivatives demonstrated IC50 values comparable to established inhibitors like donepezil, suggesting their potential as therapeutic agents for cognitive disorders .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. It may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegeneration. The mechanism involves modulation of cholinergic neurotransmission through BChE inhibition, thereby enhancing acetylcholine levels in the brain .
Chemokine Receptor Modulation
Another area of interest is the compound's role as a chemokine receptor modulator. This action is vital for regulating inflammatory responses and has implications for treating conditions like autoimmune diseases and cancer. By influencing chemokine signaling pathways, the compound could help manage disease progression and improve therapeutic outcomes.
Case Study 1: Synthesis and Evaluation of Pyridazinone Derivatives
A comprehensive study synthesized various pyridazinone derivatives, including this compound, and evaluated their efficacy as BChE inhibitors. The study highlighted the structure-activity relationship (SAR), indicating that modifications to the methoxy group significantly affected inhibitory potency. The most potent derivatives showed IC50 values below 20 μM, demonstrating their potential utility in treating Alzheimer’s disease .
Case Study 2: In Vitro and In Vivo Studies
In vitro assays demonstrated that this compound effectively inhibits BChE activity in neuronal cell cultures. Furthermore, in vivo studies using animal models showed improved cognitive function following treatment with this compound, reinforcing its potential as a neuroprotective agent .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | IC50 (μM) | Therapeutic Potential |
|---|---|---|---|
| This compound | Pyridazinone ring, methoxy group | <20 | Neuroprotective, BChE inhibitor |
| Donepezil | Piperidine structure | 3.25 | Alzheimer's treatment |
| Rivastigmine | Carbamate structure | 0.11 | Alzheimer's treatment |
Mechanism of Action
The mechanism of action of methyl 4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of methyl 4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate can be contextualized by comparing it with other pyridazinone-based derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Key Comparisons
Core Modifications: The target compound features a 6-oxopyridazinone core, common to all analogs, but differs in substituents at position 3. I-6230 () replaces the pyridazinone with a pyridazine ring, eliminating the ketone oxygen, which may reduce hydrogen-bonding capacity .
Functional Groups: Ester vs. Amide vs. Sulfonamide: The target compound’s methyl benzoate ester group improves lipophilicity compared to the sulfonamide in 5a () or the benzamide in ’s compound. Esters are typically more hydrolytically labile than amides, affecting metabolic stability . Hydrazide (): The hydrazide group in compound 4 introduces nucleophilic reactivity, enabling further derivatization, unlike the stable acetyl-amino linkage in the target compound .
Synthetic Routes: The target compound’s synthesis likely involves coupling 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid with methyl 4-aminobenzoate, analogous to methods in . In contrast, 5a () is synthesized via benzyl bromide alkylation under basic conditions, highlighting divergent strategies for introducing aryloxy groups .
Biological Implications: While biological data for the target compound is absent in the provided evidence, analogs like I-6230 () and 5a () suggest pyridazinones are explored for enzyme inhibition (e.g., acetylcholinesterase) or receptor antagonism. The 4-methoxyphenyl group may confer selectivity for specific targets due to its bulk and polarity .
Biological Activity
Methyl 4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity through various studies, including enzyme inhibition, cytotoxicity, and molecular interactions.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a pyridazinone core, which is known for its diverse biological activities. The presence of the methoxy group on the phenyl ring enhances its pharmacological properties.
Enzyme Inhibition Studies
Recent research has focused on the inhibitory effects of this compound on various enzymes, particularly cholinesterases.
Table 1: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | Butyrylcholinesterase | 12.8 | |
| Donepezil | Butyrylcholinesterase | 3.25 |
The compound exhibited moderate inhibition of butyrylcholinesterase, suggesting potential applications in treating Alzheimer's disease.
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, it was tested against HT-29 colon cancer cells, where it showed significant apoptotic activity.
Table 2: Cytotoxicity Results
The results indicate that this compound may induce apoptosis in cancer cells, making it a candidate for further anticancer drug development.
The proposed mechanism involves the binding of the compound to specific molecular targets within cells, potentially inhibiting key pathways involved in cell proliferation and survival. This interaction may lead to alterations in protein expression levels associated with apoptosis.
Case Studies and Research Findings
- Study on Antioxidant Properties : A study highlighted that derivatives of pyridazinone compounds exhibit significant antioxidant properties, which may contribute to their therapeutic effects in oxidative stress-related diseases .
- Inhibition of Cancer Cell Growth : Another research indicated that compounds similar to this compound effectively inhibited the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Enzyme Interaction Studies : Kinetic studies revealed that the compound acts as a mixed-type inhibitor for butyrylcholinesterase, binding to both the active site and peripheral sites, which enhances its inhibitory efficacy compared to other known inhibitors like donepezil .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
